molecular formula C8H16O4<br>C8H18O6 B1664057 2-Butanone peroxide CAS No. 1338-23-4

2-Butanone peroxide

Cat. No. B1664057
CAS RN: 1338-23-4
M. Wt: 210.22 g/mol
InChI Key: WFUGQJXVXHBTEM-UHFFFAOYSA-N
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Patent
US04072722

Procedure details

By following in the same manner as in Example 56 except that 11.2 g. (P=67.7) of methyl ethyl ketone peroxide was used instead of 4-methyl-2-pentanone peroxide, 4.68 g. (33.9 m.moles) of 3,5-dimethylcatechol and 2.17 g. (15.7 m.moles) of 2,6-dimethylhydroquinone were obtained. The yield of dihydric alkylphenols was 73.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCC(OOC(OO)(CC)C)([O:5]O)C.[CH3:15][C:16]1[CH:22]=[C:21]([CH3:23])[CH:20]=[C:18]([OH:19])[C:17]=1O>>[CH3:15][C:16]1[CH:17]=[C:18]([OH:19])[CH:20]=[C:21]([CH3:23])[C:22]=1[OH:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)(OO)OOC(C)(CC)OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=CC(=C1)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(O)C(=CC(=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.